![molecular formula C21H16O2S B14621142 9-[4-(Methanesulfonyl)phenyl]phenanthrene CAS No. 60253-28-3](/img/structure/B14621142.png)
9-[4-(Methanesulfonyl)phenyl]phenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[4-(Methanesulfonyl)phenyl]phenanthrene is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) It consists of a phenanthrene backbone with a methanesulfonyl group attached to a phenyl ring at the 9-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(Methanesulfonyl)phenyl]phenanthrene typically involves the sulfonation of phenanthrene followed by a series of substitution reactions. One common method includes the reaction of phenanthrene with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective substitution at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using advanced chemical reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
9-[4-(Methanesulfonyl)phenyl]phenanthrene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert it to 9,10-dihydrophenanthrene.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common for this compound.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a catalyst like Raney nickel is used for reduction.
Substitution: Bromine and sulfuric acid are typical reagents for halogenation and sulfonation, respectively.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: Various substituted phenanthrenes, depending on the reagents used.
Applications De Recherche Scientifique
9-[4-(Methanesulfonyl)phenyl]phenanthrene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Research is ongoing to investigate its potential as an anticancer agent, given its structural similarity to other bioactive PAHs.
Industry: It is used in the production of dyes, plastics, and other materials
Mécanisme D'action
The mechanism of action of 9-[4-(Methanesulfonyl)phenyl]phenanthrene involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, which is a potential mechanism for its anticancer activity. Additionally, it may interact with cellular enzymes and receptors, modulating various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthrene: The parent compound, which lacks the methanesulfonyl group.
Anthracene: A linear isomer of phenanthrene with similar aromatic properties.
Naphthalene: A simpler PAH with two fused benzene rings
Uniqueness
9-[4-(Methanesulfonyl)phenyl]phenanthrene is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group enhances its solubility in organic solvents and may contribute to its ability to interact with biological targets more effectively than its simpler counterparts .
Propriétés
Numéro CAS |
60253-28-3 |
|---|---|
Formule moléculaire |
C21H16O2S |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
9-(4-methylsulfonylphenyl)phenanthrene |
InChI |
InChI=1S/C21H16O2S/c1-24(22,23)17-12-10-15(11-13-17)21-14-16-6-2-3-7-18(16)19-8-4-5-9-20(19)21/h2-14H,1H3 |
Clé InChI |
TWVCSQRPBPHJKI-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



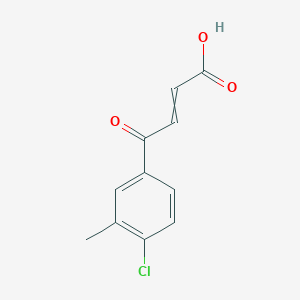
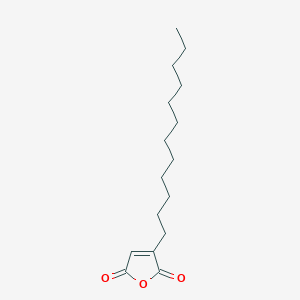

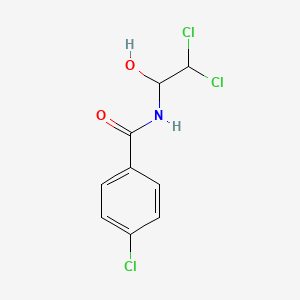
![2,6-Difluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide](/img/structure/B14621084.png)


![4-[(1E)-3-Methyl-3-pentyltriaz-1-en-1-yl]benzamide](/img/structure/B14621089.png)
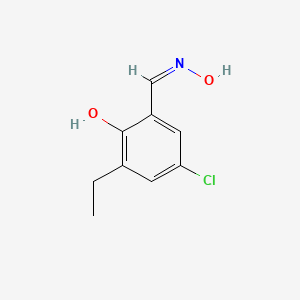
![N-[(4-Chlorophenyl)methyl]-5-nitropyridine-3-carboxamide](/img/structure/B14621099.png)
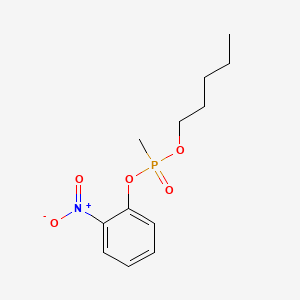
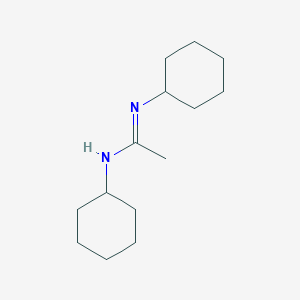
![Naphthalene, 2-[[2-(chloromethyl)phenyl]thio]-](/img/structure/B14621134.png)
